Methyl 4-(Pyridin-2-ylamino)-2-methyl-2H-1,2-benzothiazine-2-carboxylate 1,1-Dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

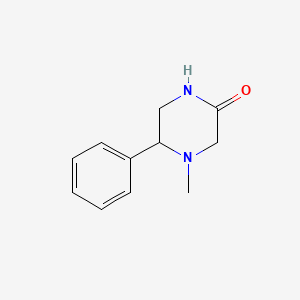

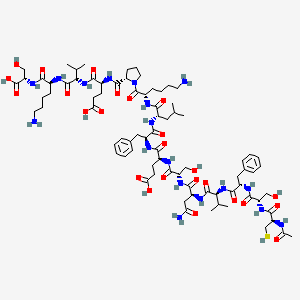

“Methyl 4-(Pyridin-2-ylamino)-2-methyl-2H-1,2-benzothiazine-2-carboxylate 1,1-Dioxide” is a complex organic compound. It contains a benzothiazine ring, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). In this case, the ring contains carbon, nitrogen, and sulfur atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzothiazine ring, along with the attached methyl, carboxylate, and pyridin-2-ylamino groups . The exact structure would depend on the specific locations of these groups on the benzothiazine ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzothiazine ring and the pyridin-2-ylamino group could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These could include properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación

Anti-Fibrosis Activity

This compound has been used in the design of structures in medicinal chemistry with potential biological activities . Specifically, it has been found to have anti-fibrotic activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . The results showed that these compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Anti-Cancer Activity

The compound has been used in the synthesis of novel CDK2 inhibitors, which are appealing targets for cancer treatment . A new set of small molecules featuring the privileged pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e] [1,2,4]triazolo [1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . These compounds showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

Cell Cycle Alteration

The compound has been found to cause significant alteration in cell cycle progression . It was found that one of the synthesized compounds exerted a significant alteration in cell cycle progression .

Apoptosis Induction

The compound has been used in the synthesis of molecules that induce apoptosis within cells . Specifically, one of the synthesized compounds was found to induce apoptosis within HCT cells .

Antimicrobial Activity

Derivatives of the compound have been synthesized and tested for their antimicrobial activities . The antimicrobial activities of the different compounds were tested by the microbroth dilution technique .

Synthesis of Novel Heterocyclic Compounds

The compound has been used in the preparation of libraries of novel heterocyclic compounds with potential biological activities . These compounds were designed, synthesized, and their biological activities were evaluated .

Mecanismo De Acción

Target of Action

Similar compounds have been found to target cdk2, a cyclin-dependent kinase involved in cell cycle regulation .

Mode of Action

Compounds with similar structures have been found to inhibit cdk2, thereby affecting cell cycle progression . This inhibition could potentially lead to the arrest of cell growth and induction of apoptosis .

Biochemical Pathways

The inhibition of cdk2 can affect the cell cycle, particularly the transition from g1 phase to s phase . This can lead to the arrest of cell growth and potentially induce apoptosis .

Result of Action

Similar compounds have shown cytotoxic activities against various cell lines, indicating potential anti-cancer properties .

Safety and Hazards

Direcciones Futuras

Propiedades

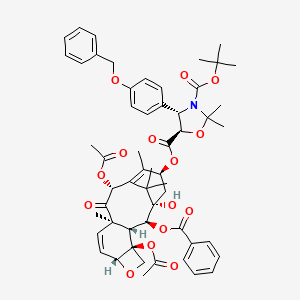

| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 4-(Pyridin-2-ylamino)-2-methyl-2H-1,2-benzothiazine-2-carboxylate 1,1-Dioxide involves the reaction between 2-methyl-2H-1,2-benzothiazine-2-carboxylic acid and pyridine-2-amine followed by the esterification of the resulting product with methyl chloroformate. The final step is the oxidation of the resulting product with hydrogen peroxide to form the desired compound.", "Starting Materials": [ "2-methyl-2H-1,2-benzothiazine-2-carboxylic acid", "pyridine-2-amine", "methyl chloroformate", "hydrogen peroxide" ], "Reaction": [ "Step 1: React 2-methyl-2H-1,2-benzothiazine-2-carboxylic acid with pyridine-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate product, 4-(pyridin-2-ylamino)-2-methyl-2H-1,2-benzothiazine-2-carboxylic acid.", "Step 2: Esterify the intermediate product with methyl chloroformate in the presence of a base such as triethylamine to form the ester product, methyl 4-(pyridin-2-ylamino)-2-methyl-2H-1,2-benzothiazine-2-carboxylate.", "Step 3: Oxidize the ester product with hydrogen peroxide in the presence of a catalyst such as sodium tungstate to form the final product, Methyl 4-(Pyridin-2-ylamino)-2-methyl-2H-1,2-benzothiazine-2-carboxylate 1,1-Dioxide." ] } | |

Número CAS |

1797884-12-8 |

Fórmula molecular |

C16H15N3O4S |

Peso molecular |

345.373 |

Nombre IUPAC |

methyl 2-methyl-1,1-dioxo-4-(pyridin-2-ylamino)-1$l^{6} |

InChI |

InChI=1S/C16H15N3O4S/c1-19-15(16(20)23-2)14(18-13-9-5-6-10-17-13)11-7-3-4-8-12(11)24(19,21)22/h3-10H,1-2H3,(H,17,18) |

Clave InChI |

CFESPZYYFNLQMC-UHFFFAOYSA-N |

SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)NC3=CC=CC=N3)C(=O)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-6-{5-[(2-morpholin-4-ylethyl)amino]-1,2-benzisoxazol-3-yl}benzene-1,3-diol](/img/structure/B584346.png)

![2-[[5-[(2-Hydroxyphenyl)iminomethyl]thiophen-2-yl]methylideneamino]phenol](/img/structure/B584349.png)

![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]ethanamine](/img/structure/B584354.png)

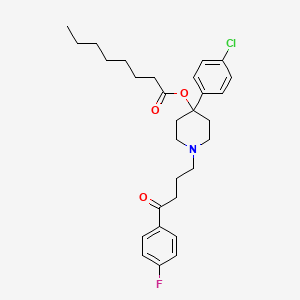

![[1-[4-(2-Fluorophenyl)-4-oxobutyl]-4-phenylpiperidin-4-yl] decanoate](/img/structure/B584355.png)

![(1S,2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-(2,2-dichloroacetamido)-1-(4-nitrophenyl)propyl acetate](/img/structure/B584364.png)